2-Bromo-n-(2-chlorophenyl)acetamide
Overview
Description
2-Bromo-n-(2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetanilide, where the acetamide group is substituted with bromine and chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-n-(2-chlorophenyl)acetamide can be synthesized through the reaction of 2-chloroaniline with bromoacetyl chloride. The reaction typically involves the following steps:
Reaction Setup: Dissolve 2-chloroaniline in an appropriate solvent such as dichloromethane.
Addition of Bromoacetyl Chloride: Slowly add bromoacetyl chloride to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Reaction Completion: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
Workup: Quench the reaction with water, extract the organic layer, and purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the exothermic nature of the reaction.
Continuous Stirring: Ensuring thorough mixing and temperature control.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Chloroaniline and acetic acid.
Oxidation: Various oxidized products depending on the conditions and reagents used.
Scientific Research Applications
2-Bromo-n-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(2-chlorophenyl)acetamide involves its interaction with biological molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-n-(2-chlorophenyl)acetamide: Similar structure but lacks the bromine atom.
2-Bromo-n-(2-bromophenyl)acetamide: Similar structure but has bromine atoms on both the phenyl ring and the acetamide group.
2-Iodo-n-(2-chlorophenyl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-Bromo-n-(2-chlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can lead to distinct chemical and physical properties compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
2-bromo-N-(2-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJXHICOOQVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279997 | |
Record name | 2-bromo-n-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-11-2 | |
Record name | 5439-11-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-n-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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